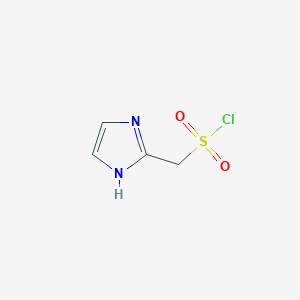

1H-Imidazol-2-ylmethanesulfonyl chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C4H5ClN2O2S |

|---|---|

分子量 |

180.61 g/mol |

IUPAC 名称 |

1H-imidazol-2-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C4H5ClN2O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) |

InChI 键 |

WBFGWAVXUZZMIP-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(N1)CS(=O)(=O)Cl |

产品来源 |

United States |

Contextualizing the Significance of Imidazole and Sulfonyl Chloride Moieties in Chemical Synthesis

The imidazole (B134444) ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science. researchgate.net This five-membered aromatic ring, containing two nitrogen atoms, is a key structural component in numerous natural products, including the essential amino acid histidine. researchgate.net Its unique electronic properties, characterized by an electron-rich nature, allow it to participate in a variety of chemical transformations and biological interactions. researchgate.net The amphoteric character of imidazole, enabling it to act as both an acid and a base, further enhances its utility in catalysis and as a ligand in coordination chemistry. researchgate.net Consequently, the imidazole scaffold is found in a wide array of clinically used drugs, exhibiting anticancer, antifungal, antibacterial, and antihypertensive properties. researchgate.netresearchgate.net

On the other hand, the sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, making it an exceptionally valuable moiety in organic synthesis. sigmaaldrich.com Sulfonyl chlorides are renowned as powerful intermediates for the formation of sulfonamides, sulfonates, and other sulfur-containing compounds. sigmaaldrich.combiosynth.com The sulfonamide linkage, in particular, is a celebrated pharmacophore, integral to the structure and activity of numerous antibacterial drugs and other therapeutic agents. sigmaaldrich.com The reactivity of the sulfonyl chloride group allows for facile and efficient coupling with a diverse range of nucleophiles, a cornerstone of both traditional and modern synthetic strategies. biosynth.com

The combination of these two powerful functional groups within a single molecule, as in 1H-Imidazol-2-ylmethanesulfonyl chloride , creates a reagent with significant potential for the synthesis of novel and complex molecules with diverse applications.

Overview of 1h Imidazol 2 Ylmethanesulfonyl Chloride S Role As a Synthetic Intermediate

1H-Imidazol-2-ylmethanesulfonyl chloride , with the CAS number 1251337-02-6, is a specialized reagent that serves as a key building block in organic synthesis. bldpharm.com Its primary role is that of a synthetic intermediate, providing a reactive handle for the introduction of the imidazol-2-yl-methylsulfonyl group into a target molecule.

The high reactivity of the sulfonyl chloride moiety allows this compound to readily react with a wide variety of nucleophiles, such as amines, alcohols, and phenols. These reactions lead to the formation of the corresponding sulfonamides, sulfonates, and other derivatives, respectively. The imidazole (B134444) portion of the molecule can also be further functionalized, offering a dual point of modification for the construction of diverse molecular scaffolds.

While specific, extensively documented applications of This compound in the scientific literature are not widespread, its utility can be inferred from the reactions of analogous compounds. For instance, the reaction of similar imidazole-containing sulfonyl chlorides with amines is a common strategy for the synthesis of novel sulfonamide derivatives, which are often explored for their potential biological activities. The presence of the methylene (B1212753) spacer between the imidazole ring and the sulfonyl chloride group in This compound provides additional conformational flexibility, which can be advantageous in the design of enzyme inhibitors or receptor ligands.

Advanced Synthetic Applications and Derivatization Strategies

1H-Imidazol-2-ylmethanesulfonyl Chloride as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a methanesulfonyl chloride group at the 2-position of an unprotected imidazole (B134444) ring provides a powerful tool for synthetic chemists. This arrangement allows for the introduction of the (1H-imidazol-2-yl)methyl group into various substrates or for the imidazole ring itself to be used in subsequent transformations after the initial reaction at the sulfonyl chloride.

The compound serves as a linchpin for assembling more complex heterocyclic frameworks. A primary strategy involves using the sulfonyl chloride as a handle to connect the imidazole core to another molecule, which then undergoes a subsequent cyclization reaction. For instance, reaction with a substrate containing both an amine and a secondary functional group can set the stage for an intramolecular cyclization involving the imidazole nitrogen, leading to fused or linked heterocyclic systems. While specific examples for this exact reagent are scarce, this approach is a cornerstone of heterocyclic chemistry. The reaction of an N-substituted imidoyl chloride with an aziridine (B145994) to form 2-imidazolines is an example of how imidazole derivatives can be used in ring-forming reactions. nih.gov

A plausible, though not explicitly documented, pathway could involve the initial formation of a sulfonamide, followed by an intramolecular N-alkylation of the imidazole ring to construct a novel bicyclic system.

Table 1: Potential Nucleophilic Reactions for Synthesis

This interactive table outlines the potential reactions of this compound with various nucleophiles to form key synthetic intermediates.

| Nucleophile (R-Nu) | Reagent/Conditions | Product Class | Resulting Functional Group |

| Primary/Secondary Amine (R-NH₂) | Base (e.g., Pyridine (B92270), Et₃N) in CH₂Cl₂ | Sulfonamide | -SO₂-NHR |

| Alcohol (R-OH) | Base (e.g., Pyridine, Et₃N) in CH₂Cl₂ | Sulfonate Ester | -SO₂-OR |

| Thiol (R-SH) | Base (e.g., Pyridine, Et₃N) in CH₂Cl₂ | Thiosulfonate Ester | -SO₂-SR |

| Sodium Azide (B81097) (NaN₃) | Acetone or DMF | Sulfonyl Azide | -SO₂-N₃ |

Beyond forming new rings, this compound is a reagent for installing the (1H-imidazol-2-yl)methanesulfonyl moiety onto a wide range of molecules. The imidazole ring itself is a privileged structure in medicinal chemistry, known for its role in biological systems and its ability to act as a hydrogen bond donor/acceptor or a ligand for metal ions. nih.govresearchgate.net By reacting the sulfonyl chloride with a nucleophilic site on a complex substrate, this important pharmacophore can be introduced, leading to highly functionalized molecules with potential biological activity. For example, its reaction with complex phenols or amines on a core scaffold can be a key step in structure-activity relationship (SAR) studies. nih.govresearchgate.net

Chemical Derivatization for Enhanced Synthetic Utility

The reactivity of the sulfonyl chloride group can be harnessed to generate other useful functionalities, thereby expanding the synthetic potential of the original building block.

One of the most powerful transformations of a sulfonyl chloride is its conversion to a sulfonyl azide. This is typically achieved through a straightforward reaction with an azide source, such as sodium azide.

The resulting 1H-Imidazol-2-ylmethanesulfonyl azide is an active intermediate with significant synthetic potential. Although its specific use is not widely reported, it is analogous to the well-documented diazo-transfer reagent, imidazole-1-sulfonyl azide. researchgate.net Such reagents are highly effective for the conversion of primary amines into azides, a fundamental transformation in organic synthesis, particularly for applications in click chemistry and peptide modification. researchgate.net The reaction is believed to proceed via a diazo-transfer mechanism. The hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide is noted for being a relatively safe and efficient reagent for this purpose. google.com

Table 2: Hypothetical Generation and Use of Sulfonyl Azide Intermediate

This table outlines the two-step sequence for converting the title compound into a functional azide via a diazo-transfer reaction.

| Step | Transformation | Reagents | Intermediate/Product | Application |

| 1 | Azide Formation | This compound + Sodium Azide (NaN₃) in DMF | 1H-Imidazol-2-ylmethanesulfonyl azide | Generation of Active Intermediate |

| 2 | Diazo-Transfer | 1H-Imidazol-2-ylmethanesulfonyl azide + Primary Amine (R-NH₂) in the presence of a base | Organic Azide (R-N₃) | Synthesis of azides for click chemistry, protecting groups, etc. |

Functional group interconversions are fundamental to organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. nih.gov The sulfonyl chloride group in this compound can be transformed into other functional groups. These interconversions allow a chemist to carry the stable sulfonyl chloride through several synthetic steps and then convert it to a different group as needed at a later stage. This provides flexibility in synthetic design. For example, sulfonyl chlorides can be reduced to the corresponding thiols under strong reducing conditions, or converted into sulfones via reaction with organometallic reagents.

Integration into Multi-Step Synthesis Pathways

The true value of a building block is demonstrated by its successful integration into lengthy and complex synthetic sequences. researchgate.netbldpharm.com A synthetic plan could involve the initial reaction of this compound with a multifunctional starting material. The resulting sulfonamide or sulfonate ester can then be carried through several steps before the imidazole ring or the sulfonyl group is manipulated in a subsequent transformation.

For example, a retrosynthetic analysis might identify this compound as a key starting material for a complex target containing a sulfonamide-linked imidazole. The forward synthesis would involve reacting the sulfonyl chloride with a suitable amine, followed by a series of other reactions on different parts of the molecule, such as cross-coupling, oxidation, or reduction, demonstrating the robustness of the installed group. The development of one-pot, multi-step protocols is a common strategy to improve efficiency in synthesizing complex heterocyclic structures like imidazolines and imidazolidin-2-ones. nih.govmdpi.com

Retrosynthetic Analysis in Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." this compound can be a key component in such analyses, primarily recognized as a precursor for the introduction of the 2-(methanesulfonyl)methyl-1H-imidazolyl moiety.

The primary disconnection strategy involving this compound is at the sulfonamide or sulfonate ester linkage. Given the high reactivity of the sulfonyl chloride group towards nucleophiles, it serves as an excellent electrophilic partner for amines, alcohols, and thiols.

Table 1: Potential Retrosynthetic Disconnections Involving this compound

| Target Functional Group | Retrosynthetic Disconnection | Precursors |

| Sulfonamide | C-S(O)₂-N bond | An amine and this compound |

| Sulfonate Ester | C-S(O)₂-O bond | An alcohol and this compound |

| Thiosulfonate | C-S(O)₂-S bond | A thiol and this compound |

Consider a hypothetical complex target molecule containing a sulfonamide-linked imidazole moiety. A retrosynthetic analysis would identify the sulfonamide bond as a strategic disconnection point. This bond can be retrosynthetically cleaved to reveal a primary or secondary amine and this compound. This approach is synthetically viable as the forward reaction, the sulfonylation of an amine, is a robust and high-yielding transformation.

For instance, in the design of a potential kinase inhibitor bearing a substituted imidazole, the 2-(methanesulfonyl)methyl-1H-imidazole group might be crucial for binding interactions. The retrosynthetic breakdown would proceed as follows:

Target Molecule: A complex bioactive molecule containing a R-NH-SO₂-CH₂-(2-Imidazolyl) substructure.

Disconnection: Cleavage of the N-S bond of the sulfonamide.

Synthons: The corresponding amine (R-NH₂) and this compound.

This strategy allows for the late-stage introduction of the imidazole-containing fragment, a significant advantage in the synthesis of analogues for structure-activity relationship (SAR) studies. A variety of amines can be coupled with this compound to rapidly generate a library of related compounds.

Tandem Reactions and Cascade Processes Utilizing the Compound

Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly sought after in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly build molecular complexity.

While specific, documented tandem reactions commencing directly from this compound are not prevalent in the reviewed literature, its structure suggests potential for the design of such processes. The presence of the reactive sulfonyl chloride and the nucleophilic/basic nitrogen atoms of the imidazole ring provides the necessary handles for initiating or participating in a cascade sequence.

A hypothetical tandem reaction could involve the initial reaction of this compound with a bifunctional nucleophile. For example, a molecule containing both an amine and a hydroxyl group (e.g., an amino alcohol) could first react at the more nucleophilic amine with the sulfonyl chloride to form a sulfonamide. The imidazole nitrogen, now part of a larger intermediate, could then participate in an intramolecular cyclization, potentially triggered by a base or thermal conditions, with another electrophilic site within the molecule.

Table 2: Hypothetical Tandem Reaction Sequence

| Step | Reaction | Intermediate/Product |

| 1 | Intermolecular Sulfonylation | A sulfonamide intermediate is formed by the reaction of an amino alcohol with this compound. |

| 2 | Intramolecular Cyclization | The imidazole nitrogen of the intermediate acts as an internal nucleophile, attacking an electrophilic center in the same molecule to form a new heterocyclic ring. |

This type of "sulfonylation-cyclization" tandem process would allow for the rapid construction of complex heterocyclic systems. The feasibility of such a sequence is supported by known reactivity patterns of both sulfonyl chlorides and imidazoles. For instance, the synthesis of sulfonylated imidazoles through multi-component reactions has been reported, demonstrating the compatibility of these functionalities in one-pot transformations. acs.org The development of such tandem reactions involving this compound would represent a significant advancement in the synthetic utility of this compound.

Theoretical and Computational Chemistry Approaches to 1h Imidazol 2 Ylmethanesulfonyl Chloride

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, DFT Calculations)

The electronic structure of 1H-Imidazol-2-ylmethanesulfonyl chloride can be elucidated through quantum chemical calculations, particularly using Density Functional Theory (DFT). DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely employed to optimize molecular geometry and calculate electronic properties. researchgate.netnih.gov

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For molecules containing an imidazole (B134444) ring, the electronic properties can be significantly influenced by substituents. rsc.org In the case of this compound, the electron-withdrawing sulfonyl chloride group attached to the methylene (B1212753) bridge at the 2-position of the imidazole ring is expected to have a profound effect on the electronic distribution. Computational studies on related imidazole derivatives have shown that the HOMO is often delocalized over the imidazole ring, while the LUMO can be localized on specific moieties, depending on the nature of the substituents. researchgate.net

The reactivity of the molecule can be predicted by examining the regions of highest and lowest electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps indicate the sites most susceptible to electrophilic and nucleophilic attack. For sulfonyl chlorides, the sulfur atom is a primary electrophilic center, while the nitrogen atoms of the imidazole ring are potential nucleophilic sites.

Table 1: Predicted Electronic Properties of Imidazole Derivatives from Computational Studies

| Property | Typical Predicted Values for Substituted Imidazoles | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 8.0 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on computational studies of various substituted imidazole compounds. Specific values for this compound would require dedicated calculations.

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms of complex organic molecules. For this compound, a primary reaction of interest is its behavior in solvolysis or reactions with nucleophiles. Mechanistic studies on related sulfonyl and carbamoyl (B1232498) chlorides often point to either a stepwise SN1-like mechanism, involving the formation of a reactive intermediate, or a concerted SN2-like mechanism. nih.gov

Advanced computational techniques, such as transition state theory combined with DFT calculations, can be used to map out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, and the calculation of activation energies for different possible pathways. For instance, the reaction of this compound with a nucleophile could proceed via direct attack at the sulfonyl sulfur, or it could involve the imidazole ring participating in the reaction.

In reactions involving similar heterocyclic sulfonyl chlorides, the mechanism can be influenced by the solvent, the nature of the nucleophile, and the electronic properties of the heterocyclic ring. researchgate.net Computational studies can model these effects, providing a detailed picture of the reaction dynamics.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis, often performed using potential energy surface scans with DFT methods, helps to identify the most stable conformers of the molecule. nih.govnih.gov For a molecule with a flexible methylene bridge connecting the imidazole and sulfonyl chloride moieties, multiple low-energy conformations may exist.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the solid-state structure and solution behavior of the compound. The imidazole ring contains both a hydrogen-bond donor (the N-H group) and hydrogen-bond acceptors (the nitrogen atoms). The sulfonyl group's oxygen atoms can also act as hydrogen-bond acceptors. Computational studies on related imidazolium (B1220033) chlorides have highlighted the importance of hydrogen bonding in their crystal structures. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature and strength of these intermolecular interactions. researchgate.net Such analyses provide insights into how the molecules pack in a crystal lattice and how they might interact with other molecules in solution.

Prediction of Spectroscopic Properties for Reaction Products and Intermediates (e.g., NMR, IR simulations)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies can then be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net For this compound, characteristic vibrational bands would be expected for the N-H stretch, C=N and C=C stretches of the imidazole ring, and the S=O stretches of the sulfonyl group.

The prediction of NMR chemical shifts, particularly for ¹H and ¹³C, is another powerful application of DFT. ijpsonline.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, one can predict the chemical shifts. These predictions are highly useful for confirming the structure of newly synthesized compounds and for identifying reaction products and intermediates. acs.org For complex molecules, computational prediction can help to resolve ambiguities in experimental spectra.

Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Techniques for Elucidating Reaction Products

Spectroscopic techniques are indispensable for the structural elucidation of the products derived from reactions involving 1H-Imidazol-2-ylmethanesulfonyl chloride. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including the products of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the successful synthesis of desired compounds.

In a typical ¹H NMR spectrum of a product derived from this compound, the protons of the imidazole (B134444) ring would exhibit characteristic chemical shifts. For instance, the protons at positions 4 and 5 of the imidazole ring are expected to appear as distinct signals. The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl group would also produce a characteristic singlet, the position of which would be influenced by the substituent attached to the sulfonyl group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the imidazole ring and the methylene carbon would have distinct chemical shifts, aiding in the unambiguous confirmation of the product's structure. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing definitive structural elucidation, especially for more complex derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Product: N-Aryl-1H-imidazol-2-ylmethanesulfonamide

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole C2 | - | 145-155 |

| Imidazole C4/C5 | 7.0-7.5 | 120-130 |

| Imidazole N-H | 10-12 | - |

| CH₂ | 4.5-5.0 | 50-60 |

| Aryl Protons | 7.2-7.8 | - |

| Aryl Carbons | - | 110-140 |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and the specific nature of the aryl substituent.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of the reaction products of this compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized products with high accuracy. The fragmentation of molecules containing the 1H-imidazol-2-ylmethanesulfonyl moiety would likely involve cleavage of the C-S bond and fragmentation of the imidazole ring. The observation of characteristic fragment ions can serve as a fingerprint for the desired product, aiding in its identification.

Furthermore, MS, often coupled with a chromatographic separation technique like HPLC or GC (vide infra), is an excellent tool for assessing the purity of the synthesized compounds. The presence of ions corresponding to unreacted starting materials or byproducts can be readily detected, allowing for the optimization of reaction conditions to improve product yield and purity.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of reactions involving this compound, IR spectroscopy is instrumental in confirming the formation of the desired sulfonamide or sulfonate ester products.

The IR spectrum of a product derived from this compound would exhibit characteristic absorption bands corresponding to the various functional groups. For example, the successful conversion of the sulfonyl chloride to a sulfonamide would be indicated by the appearance of N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and the characteristic S=O stretching bands of the sulfonyl group, which typically appear as two strong absorptions around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The stretching vibrations of the imidazole ring (C=N and C=C) would also be observable in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for a Hypothetical Product: N-Aryl-1H-imidazol-2-ylmethanesulfonamide

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | ~3100 | Medium |

| N-H Stretch (Sulfonamide) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| S=O Asymmetric Stretch | 1300-1350 | Strong |

| S=O Symmetric Stretch | 1120-1160 | Strong |

| C=N/C=C Stretch (Imidazole) | 1400-1600 | Medium-Strong |

Chromatographic Methods for Reaction Monitoring and Product Distribution Analysis

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for analyzing the distribution of products. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for monitoring reactions of this compound. By periodically withdrawing aliquots from the reaction mixture and analyzing them by HPLC, the consumption of the starting material and the formation of the product can be tracked over time.

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a buffer), is typically employed for the separation of the polar products derived from this compound. A UV detector is commonly used for detection, as the imidazole ring and any aromatic substituents in the products will absorb UV light. The retention time and peak area from the HPLC chromatogram provide qualitative and quantitative information about the components of the reaction mixture.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself and its likely sulfonamide products may have limited volatility and thermal stability, GC can be a valuable tool for the analysis of any volatile byproducts that may be formed during the reaction.

For the GC analysis of less volatile or thermally sensitive compounds, derivatization techniques can be employed to increase their volatility and thermal stability. However, this adds an extra step to the analytical procedure. Given the likely polar and non-volatile nature of the primary products, HPLC is generally the more suitable chromatographic technique for their direct analysis.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes to 1H-Imidazol-2-ylmethanesulfonyl Chloride

Currently, detailed synthetic procedures for this compound are not extensively documented in publicly available literature. The development of novel, efficient, and scalable synthetic routes is a primary area for future research. Potential strategies could involve the direct sulfonylchlorination of a suitable 2-methylimidazole (B133640) precursor or a multi-step synthesis starting from more readily available imidazole (B134444) derivatives.

Researchers could explore various synthetic methodologies, including those that have proven successful for analogous structures. For instance, methods used for the synthesis of other imidazole-sulfonyl chlorides or related heterocyclic sulfonyl chlorides could be adapted. Key considerations for developing these routes would include starting material availability, reaction conditions (temperature, solvent, catalyst), yield, and purity of the final product. A comparative analysis of different synthetic pathways would be crucial to identify the most economically viable and environmentally friendly approach.

| Starting Material | Potential Reagent | Reaction Type | Potential Advantages |

| 2-Methyl-1H-imidazole | Chlorosulfonic acid | Direct sulfonylchlorination | Potentially a one-step synthesis |

| Imidazole-2-methanethiol | Oxidative chlorination | Multi-step | Control over intermediate products |

| 2-(Chloromethyl)-1H-imidazole | Sulfite salt followed by chlorination | Multi-step | Avoids harsh direct sulfonylchlorination |

Exploration of Unprecedented Reactivity Modes and Potential Catalytic Roles

The reactivity of this compound is anticipated to be rich and varied due to the presence of both the electrophilic sulfonyl chloride and the nucleophilic/basic imidazole ring. Future research should focus on exploring its reactivity with a wide range of nucleophiles, such as amines, alcohols, and thiols, to synthesize novel sulfonamides, sulfonates, and thioesters. These new derivatives could possess interesting biological activities or material properties.

Furthermore, the imidazole moiety suggests a potential for this compound to act as a precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. The investigation into its ability to form metal complexes and the catalytic activity of these complexes in various organic transformations is a significant opportunity. Imidazole-based compounds have already demonstrated utility as catalysts in reactions like transamidation. nih.gov The exploration of this compound in similar or novel catalytic cycles could unveil new applications. For example, palladium complexes with imidazole-dithiocarboxylate ligands have shown catalytic activity. nih.gov

Integration of the Compound into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable synthetic methods. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the exploration of catalyst systems that can be recycled and reused. nih.govresearchgate.net

For example, the synthesis of imidazole-based hybrids has been successfully achieved in aqueous media, which is a significant step towards a more eco-friendly process. nih.gov Applying similar principles to the synthesis and reactions of this compound could significantly reduce the environmental impact. Additionally, exploring its use as a catalyst in solvent-free conditions would be a valuable contribution to green chemistry. researchgate.net

Advanced Computational Studies for Rational Design and Prediction of Novel Transformations

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Advanced computational studies on this compound can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Methods such as Density Functional Theory (DFT) can be employed to calculate key parameters like bond dissociation energies, atomic charges, and molecular orbital energies. This information can help in predicting the most likely sites for nucleophilic or electrophilic attack and in understanding the stability of potential intermediates and transition states. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) analysis can further elucidate the electronic landscape of the molecule, aiding in the rational design of new reactions and catalysts. researchgate.net Such computational studies have been successfully applied to other imidazole derivatives to understand their electronic properties and reactivity. researchgate.net

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reaction energies | Predicting reactivity and reaction outcomes |

| Natural Bond Orbital (NBO) Analysis | Electron delocalization, donor-acceptor interactions | Understanding stability and charge distribution |

| Molecular Electrostatic Potential (MESP) | Electrophilic and nucleophilic sites | Guiding the design of reactions |

By systematically investigating these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis, catalysis, and materials science.

常见问题

Advanced Research Question

- Functional selection : Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with exact exchange terms to model electron density and frontier molecular orbitals (HOMO/LUMO). Basis sets such as 6-31G* are suitable for sulfur and chlorine atoms .

- Reactivity insights : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the sulfonyl chloride group’s electrophilicity can be quantified via Fukui indices .

How do positional isomers (e.g., 1H-imidazole-4-sulfonyl chloride) differ in reactivity and applications?

Advanced Research Question

- Electronic effects : The 2-position sulfonyl chloride in the target compound exhibits higher electrophilicity due to proximity to the imidazole nitrogen lone pairs. Compare with 4-sulfonyl analogs using Hammett constants (σmeta vs. σpara) .

- Experimental validation : Perform nucleophilic substitution reactions (e.g., with amines) and monitor kinetics via HPLC. Positional isomers show divergent reaction rates and byproduct profiles .

What safety protocols are critical for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

- First aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep under anhydrous conditions (desiccator with P₂O₅) at –20°C to prevent hydrolysis.

How can researchers resolve discrepancies between computational predictions and experimental data for this compound?

Advanced Research Question

- Validation strategies :

What analytical techniques are suitable for quantifying hydrolysis products of this compound?

Advanced Research Question

- HPLC-DAD/MS : Use a C18 column (acetonitrile/water gradient) to separate hydrolysis products (e.g., sulfonic acid derivatives). Monitor at 254 nm for imidazole UV absorption .

- Kinetic studies : Fit time-dependent concentration data to first-order rate equations. Activation energy (Ea) can be derived via Arrhenius plots under varying temperatures .

How does the sulfonyl chloride group influence the compound’s stability in biological assays?

Advanced Research Question

- Hydrolysis in buffered solutions : Perform stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS and correlate with computational hydrolysis pathways (DFT transition-state modeling) .

- Bioactivity implications : The sulfonyl chloride’s reactivity may lead to off-target protein binding. Use competitive binding assays (e.g., fluorescence quenching) to assess specificity .

What crystallographic challenges arise when resolving structures of imidazole sulfonyl chloride derivatives?

Advanced Research Question

- Disorder issues : The sulfonyl chloride group may exhibit rotational disorder. Apply restraints in SHELXL refinement and collect high-resolution data (≤0.8 Å) to mitigate this .

- Hydrogen bonding : Analyze packing diagrams to identify interactions between Cl and imidazole NH groups, which stabilize the crystal lattice .

How can substituents on the imidazole ring modulate the compound’s reactivity?

Advanced Research Question

- Electron-donating/withdrawing effects : Introduce methyl (electron-donating) or nitro (electron-withdrawing) groups at the 4-position. Compare reaction rates in nucleophilic substitutions (e.g., with benzylamine) .

- DFT analysis : Calculate charge distribution using Natural Bond Orbital (NBO) analysis to quantify substituent effects on sulfonyl chloride electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。